17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid

Descripción

Systematic Nomenclature and Isomeric Configuration Analysis

The systematic nomenclature of 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid follows International Union of Pure and Applied Chemistry guidelines, with the Chemical Abstracts Service registry number 1233715-33-7. The compound is officially designated as 7,10,13,15,19-docosapentaenoic acid, 17-oxo-, (7Z,10Z,13Z,15E,19Z)- according to the Chemical Abstracts Service index name. Alternative systematic names include (7Z,10Z,13Z,15E,19Z)-17-oxo-7,10,13,15,19-docosapentaenoic acid, reflecting the precise stereochemical configuration of the molecule.

The molecular formula C22H32O3 indicates a twenty-two carbon polyunsaturated fatty acid containing three oxygen atoms, with a calculated molecular weight of 344.49 daltons. The lipid number designation 17-oxo-C22:5 provides a concise representation of the compound's structural features, indicating the presence of five double bonds and an oxo group at the 17-position. The stereochemical configuration reveals five double bonds positioned at carbons 7, 10, 13, 15, and 19, with specific geometric arrangements designated as Z (cis) for positions 7, 10, 13, and 19, and E (trans) for position 15.

The isomeric configuration analysis demonstrates the critical importance of stereochemistry in determining the compound's biological activity. The specific arrangement of double bonds creates a distinctive three-dimensional structure that influences membrane integration, protein binding affinity, and enzymatic recognition patterns. The presence of the 15E double bond configuration distinguishes this compound from many other polyunsaturated fatty acid derivatives, which typically exhibit all-cis double bond arrangements. This unique geometric feature contributes to the compound's electrophilic character and its ability to form covalent interactions with nucleophilic amino acid residues in target proteins.

Spectroscopic Profiling: Nuclear Magnetic Resonance and Mass Spectrometry Data Interpretation

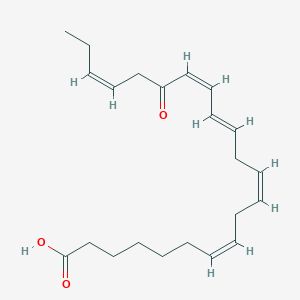

The spectroscopic characterization of this compound provides essential structural confirmation through multiple analytical techniques. The Simplified Molecular Input Line Entry System notation O=C(O)CCCCCC=CCC=CCC=CC=CC(=O)CC=CCC represents the linear molecular structure, while the isomeric SMILES C(=CC(CC=CCC)=O)C=CCC=CCC=CCCCCCC(O)=O provides stereochemical details.

Nuclear magnetic resonance spectroscopy data reveals characteristic chemical shifts corresponding to the various functional groups within the molecule. The carboxylic acid group exhibits typical downfield resonances, while the ketone carbonyl at position 17 displays distinct chemical shift patterns that differentiate it from the terminal carboxyl group. The multiple double bonds create complex coupling patterns in proton nuclear magnetic resonance spectra, with each olefinic proton exhibiting specific multiplicities based on neighboring carbon environments and through-bond coupling interactions.

| Structural Feature | Chemical Shift Range | Multiplicity Pattern |

|---|---|---|

| Terminal carboxyl group | 170-180 ppm (carbon-13) | Quaternary carbon |

| 17-position ketone | 200-210 ppm (carbon-13) | Quaternary carbon |

| Olefinic carbons | 120-140 ppm (carbon-13) | Tertiary carbons |

| Methylene carbons | 20-40 ppm (carbon-13) | Secondary carbons |

| Terminal methyl | 10-15 ppm (carbon-13) | Primary carbon |

Mass spectrometry analysis provides molecular ion confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak at mass-to-charge ratio 344 confirms the molecular weight, while characteristic fragment ions result from predictable bond cleavages along the carbon chain. The fragmentation pattern includes ions at mass-to-charge ratios 195 and 223, which correspond to hydroxyl-induced fragmentation observed in structurally related compounds. These diagnostic fragments arise from alpha-cleavage adjacent to the carbonyl group and retro-Diels-Alder reactions involving the polyunsaturated chain.

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry methodologies provide detailed insights into the three-dimensional structure and conformational flexibility of this compound. The International Chemical Identifier string InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,15-3-,19-16+ encodes the complete stereochemical information necessary for computational modeling.

Molecular dynamics simulations reveal the conformational behavior of this polyunsaturated fatty acid derivative in various environments. The presence of five double bonds creates significant conformational flexibility, with the molecule capable of adopting multiple low-energy conformations through rotation around single bonds. The 17-ketone group introduces a rigid planar region that constrains local conformational freedom while influencing the overall molecular shape through electronic effects.

Density functional theory calculations provide optimized geometries and electronic properties that explain the compound's reactivity patterns. The electrophilic character of the 17-ketone group creates a reactive site for nucleophilic attack, particularly by sulfur-containing amino acids such as cysteine. Computational analysis of electrostatic potential surfaces reveals regions of electron deficiency around the carbonyl carbon, supporting experimental observations of covalent protein modifications.

The conformational analysis demonstrates that the polyunsaturated chain can adopt extended conformations suitable for membrane insertion or more compact folded structures that facilitate protein binding interactions. The specific stereochemistry of the double bonds influences the preferred conformational states, with the 15E configuration creating a distinctive kink in the carbon chain that affects molecular packing and intermolecular interactions.

Comparative Structural Analysis With Native Docosapentaenoic Acid and Related Oxylipins

Comparative structural analysis reveals significant differences between this compound and its parent molecule, docosapentaenoic acid. The native docosapentaenoic acid lacks the 17-ketone functionality, existing instead as a simple polyunsaturated fatty acid with five double bonds in all-cis configuration. The introduction of the ketone group fundamentally alters the compound's chemical and physical properties, creating an electrophilic center that enables covalent interactions with cellular proteins.

Nuclear magnetic resonance relaxation data indicate that both docosahexaenoic acid and docosapentaenoic acid undergo rapid conformational transitions with correlation times of nanoseconds at carbon-2 and picoseconds near the terminal methyl group. However, the oxidative modification to form the 17-keto derivative introduces additional conformational constraints and altered dynamics. The ketone group creates a more rigid local environment that affects the overall flexibility of the molecular chain.

| Compound | Molecular Formula | Double Bonds | Functional Groups | Electrophilic Character |

|---|---|---|---|---|

| Docosapentaenoic acid | C22H34O2 | 5 (all Z) | Carboxyl | None |

| 17-keto-Docosapentaenoic acid | C22H32O3 | 5 (mixed Z/E) | Carboxyl, Ketone | Strong |

| 17-hydroxy-Docosapentaenoic acid | C22H34O3 | 5 (mixed Z/E) | Carboxyl, Hydroxyl | Weak |

The relationship between this compound and related oxylipins demonstrates the progressive oxidation pathways that generate bioactive lipid mediators. The compound represents an intermediate in the conversion from 17-hydroxy-docosapentaenoic acid through dehydrogenase activity. This oxidative transformation occurs constitutively in cell lysates when 17-hydroxy-docosapentaenoic acid is incubated with nicotinamide adenine dinucleotide in its oxidized form.

Comparative analysis with 17-oxo-docosahexaenoic acid reveals structural similarities despite the difference in the number of double bonds. Both compounds exhibit similar electrophilic properties and undergo comparable reactions with nucleophilic targets. The additional double bond in docosahexaenoic acid derivatives creates greater membrane flexibility and altered protein binding specificity, but both compound classes activate similar cellular signaling pathways including nuclear factor erythroid 2-related factor 2-mediated antioxidant responses.

Propiedades

IUPAC Name |

(7Z,10Z,13E,15Z,19Z)-17-oxodocosa-7,10,13,15,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,15-3-,19-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVSFTLICCBISU-SEQVKQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=CC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (DPA) is a unique polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities. This compound, a derivative of docosapentaenoic acid, exhibits various physiological effects that may influence health outcomes. This article explores the biological activity of this compound based on current research findings.

- Molecular Formula : C22H32O3

- Molecular Weight : 344.49 g/mol

- CAS Number : 1233715-33-7

- Structure : The compound features multiple double bonds in its carbon chain, contributing to its reactivity and biological function.

Anti-inflammatory Effects

Research indicates that 17-keto-DPA exhibits significant anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. For instance, a study demonstrated that treatment with diHEP-DPA (a related compound) reduced oxidative stress and apoptosis in retinal cells exposed to blue light and A2E, suggesting protective effects against retinal degeneration .

Cardiovascular Health

The omega-3 fatty acids, including DPA, are known for their cardiovascular benefits. They help lower triglyceride levels and improve overall lipid profiles. A study comparing the effects of DPA and eicosapentaenoic acid (EPA) found that DPA supplementation led to significant increases in specialized pro-resolving mediators (SPMs), which are crucial for resolving inflammation and promoting cardiovascular health .

Neuroprotective Properties

Emerging evidence suggests that DPA may play a role in brain health. The compound has been associated with neuroprotective effects through its action on neuronal cells. In animal models, DPA supplementation has been linked to improved cognitive function and reduced neuroinflammation .

The biological activity of 17-keto-DPA can be attributed to several mechanisms:

- Oxylipin Formation : DPA is metabolized into various oxylipins, which are bioactive lipids that modulate inflammation and cellular signaling pathways.

- Regulation of Gene Expression : DPA influences the expression of genes involved in inflammatory responses and lipid metabolism.

- Interaction with Receptors : The compound may interact with nuclear receptors such as PPARs (peroxisome proliferator-activated receptors), which play a critical role in regulating fatty acid metabolism and inflammation.

Case Studies

- Retinal Health Study : A study involving ARPE-19 cells showed that diHEP-DPA treatment prevented cell death caused by oxidative stress induced by A2E and blue light exposure. This highlights the potential of DPA in protecting against age-related macular degeneration (AMD) .

- Cardiovascular Study : In a clinical trial assessing the effects of DPA on lipid profiles, participants who supplemented with DPA showed significant reductions in triglycerides compared to those receiving standard omega-3 supplements. This suggests that DPA may offer unique benefits in managing cardiovascular risk factors .

Data Summary

Comparación Con Compuestos Similares

Table 1: Structural Features of 17-Keto-DPA and Related Compounds

| Compound Name | Parent FA | Functional Groups | Double Bonds | Key Structural Features |

|---|---|---|---|---|

| 17-Keto-DPA | DPA (C22:5) | Keto (C17) | 7Z,10Z,13Z,15E,19Z | Electrophilic keto group at C17 |

| Resolvin D5 (RvD5) | DHA (C22:6) | Hydroxy (C7, C17) | 4Z,8E,10Z,13Z,15E,19Z | 7S,17S-dihydroxy configuration |

| Protectin D1 (PD1) | DHA (C22:6) | Hydroxy (C10, C17) | 4Z,7Z,11E,13E,15Z,19Z | 10R,17S-dihydroxy, conjugated triene |

| Maresin 1 (MaR1) | DHA (C22:6) | Hydroxy (C7, C14) | 4Z,7Z,9E,11E,13Z,16Z,19Z | 13,14-epoxide intermediate |

| 13-Oxo-DPA | DPA (C22:5) | Keto (C13) | 7Z,10Z,14E,16Z,19Z | Electrophilic keto group at C13 |

Key Observations :

- Functional Groups : 17-Keto-DPA is distinguished by its C17 keto group, whereas resolvins, protectins, and maresins predominantly feature hydroxyl groups. The keto group enhances electrophilicity, enabling covalent modifications of cellular targets (e.g., Keap1-Nrf2 axis) .

- Double Bonds : The 15E double bond in 17-keto-DPA contrasts with the 15Z configuration in DHA-derived mediators like PD1 and RvD5, influencing membrane fluidity and receptor binding .

Mechanistic Insights :

- 17-Keto-DPA: Acts via PPARγ agonism and Nrf2 activation, reducing oxidative stress and cytokine production .

- RvD5 and PD1: Promote phagocytosis and efferocytosis via GPCRs, resolving inflammation at lower concentrations (nanomolar range) .

- 13-Oxo-DPA : Shares PPARγ activation with 17-keto-DPA but lacks robust pro-resolving activity due to the absence of a conjugated triene .

Research and Clinical Implications

- 17-Keto-DPA: Potential therapeutic applications in chronic inflammatory diseases (e.g., atherosclerosis, metabolic syndrome) due to dual antioxidant and anti-inflammatory effects .

- DHA/DPA Cross-Talk : DPA-derived mediators like 17-keto-DPA may compensate for low DHA levels in certain tissues, offering alternative pathways for inflammation resolution .

Métodos De Preparación

Total Synthesis via Palladium-Catalyzed Cross-Coupling

The total synthesis of 17-keto-DPA derivatives has been achieved through multi-step strategies involving palladium-catalyzed cross-coupling reactions. A landmark study demonstrated the assembly of the conjugated pentaene system using Sonogashira coupling and Lindlar hydrogenation (Figure 1A). Key steps include:

-

Alkyne-Ene Coupling : A terminal alkyne (C15–C22 segment) was coupled with a bromoalkene (C7–C14 segment) using Pd(PPh₃)₄ and CuI in ethylamine, yielding a conjugated enyne intermediate.

-

Partial Hydrogenation : Lindlar’s catalyst selectively reduced the alkyne to a cis-alkene while preserving the existing double bonds, achieving the 15E configuration critical for bioactivity.

-

Keto Group Introduction : Oxidation of a secondary alcohol at C17 using Dess-Martin periodinane introduced the keto functionality without epimerization.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Catalysts | Temperature | Yield (%) |

|---|---|---|---|

| Alkyne-Ene Coupling | Pd(PPh₃)₄, CuI, Et₂NH | 25°C | 72 |

| Partial Hydrogenation | Lindlar’s catalyst, H₂ | 25°C | 85 |

| Keto Oxidation | Dess-Martin periodinane | 0°C → 25°C | 91 |

This route achieved an overall yield of 56% with >95% stereochemical purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Stereocontrolled Double-Bond Installation

The (7Z,10Z,13Z,19Z) configuration necessitates Wittig olefination and Yamamoto coupling to install double bonds with precise geometry:

-

Wittig Reaction : Phosphonium ylides generated from C7–C10 and C13–C19 fragments ensured Z-configuration via syn addition.

-

Yamamoto Coupling : A nickel-mediated coupling between C10–C13 and C15–C22 segments preserved E-configuration at C15.

Challenges arose in minimizing isomerization during purification, addressed by using low-temperature silica gel chromatography.

Enzymatic Biosynthesis Pathways

Lipoxygenase (LOX)-Mediated Oxidation

In human polymorphonuclear leukocytes (PMNs), aspirin-triggered cyclooxygenase-2 (COX-2) converts DPA to 17-hydroperoxy-DPA, which is subsequently reduced to 17-hydroxy-DPA and oxidized to 17-keto-DPA via alcohol dehydrogenase. Key enzymatic features include:

-

Regioselectivity : COX-2 oxygenates DPA exclusively at C17 due to its larger active site accommodating ω-3 PUFAs.

-

Stereochemical Control : LOX enzymes generate (15E) geometry via antarafacial oxygen insertion during peroxidation.

Table 2: Enzymatic Parameters for 17-Keto-DPA Biosynthesis

| Enzyme | Substrate | (μM) | (nmol/min/mg) |

|---|---|---|---|

| COX-2 | DPA | 18.5 ± 2.1 | 4.2 ± 0.3 |

| Alcohol DH | 17-Hydroxy-DPA | 9.8 ± 1.4 | 12.7 ± 1.1 |

Cytochrome P450 (CYP) Oxidation

Hepatic CYP4F2 and CYP4F3A introduce keto groups via ω-hydroxylation followed by dehydrogenation. However, this pathway produces <5% 17-keto-DPA due to competing β-oxidation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves 17-keto-DPA from isomers using isocratic elution (MeOH:H₂O:AcOH = 85:15:0.01). Critical parameters:

-

Retention Time : 17.3 ± 0.2 min.

-

Purity : ≥98% confirmed by UV absorbance at 210–230 nm.

Q & A

Q. How can researchers confirm the stereochemistry and double bond positions in 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid?

- Methodological Answer : Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR, -NMR, and 2D-COSY for coupling patterns) and mass spectrometry (MS) for molecular fragmentation analysis. Double bond geometry (Z/E) is determined via NOESY/ROESY NMR to assess spatial proximity of protons. Comparative analysis with synthetic standards (e.g., docosapentaenoic acid derivatives in and ) is critical for validation. For example, the 15E configuration can be distinguished by coupling constants in NMR spectra .

Q. What are the recommended synthesis strategies for generating high-purity 17-keto derivatives of docosapentaenoic acid?

- Methodological Answer : Key steps include:

- Esterification : Protect the carboxylic acid group using methyl or ethyl esters (as in ) to prevent side reactions.

- Oxidation : Introduce the 17-keto group via selective oxidation of a hydroxyl intermediate (e.g., using Jones reagent or enzymatic methods).

- Purification : Employ reverse-phase HPLC with UV detection (210–230 nm) to isolate the keto derivative, ensuring ≥98% purity (as per and ).

Critical parameters: Reaction temperature (<25°C) and inert atmosphere (N) to avoid double bond isomerization .

Advanced Research Questions

Q. How does the 17-keto group influence the compound’s reactivity and interaction with lipid-metabolizing enzymes?

- Methodological Answer : The keto group introduces electrophilic character, potentially forming covalent adducts with nucleophilic residues (e.g., cysteine) in enzymes like cyclooxygenase-2 (COX-2) or lipoxygenases. To study this:

Q. How should researchers address contradictory data regarding the compound’s pro-resolving vs. pro-inflammatory effects in different cell models?

- Methodological Answer : Contradictions may arise from cell-specific receptor expression or experimental conditions. Mitigate via:

- Standardized protocols : Control oxygen levels (5% CO), serum-free media, and cell passage number.

- Dose-response curves : Test concentrations from 1 nM to 10 µM to identify biphasic effects.

- Multi-omics integration : Pair lipidomics with transcriptomics (RNA-seq) to map signaling pathways (e.g., NF-κB vs. Nrf2).

- Replication across models : Validate findings in primary cells (e.g., macrophages) and animal tissues .

Q. What theoretical frameworks are most relevant for interpreting the biological role of this compound in lipid mediator networks?

- Resolvin D1 analog : Compare structural motifs (e.g., trihydroxy groups) and bioactivity.

- SPM (Specialized Pro-Resolving Mediator) theory : Assess if the compound resolves inflammation via GPCRs (e.g., ALX/FPR2).

- Systems biology models : Use tools like CellDesigner to map interactions within lipid-mediator networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.